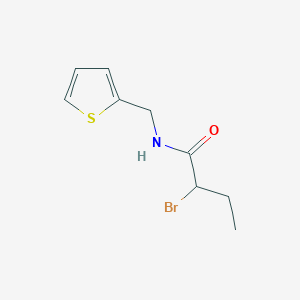

2-bromo-N-(thien-2-ylmethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

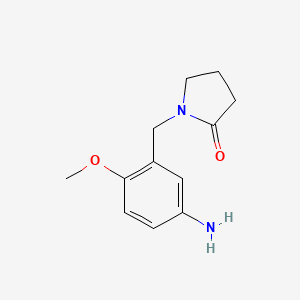

2-Bromo-N-(thien-2-ylmethyl)butanamide (2-Br-TMB) is an organic compound that is used in various scientific research applications. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 247.2 g/mol. 2-Br-TMB has been used in the synthesis of various organic compounds, as well as in the development of novel therapeutic agents. The compound is also used in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Drug Design and Kinase Inhibition

One of the primary research applications involves the design of novel inhibitors targeting specific enzymes or receptors. For example, studies on structurally related compounds have focused on their role as kinase inhibitors, useful in the development of anticancer therapies. A notable example is the discovery of potent and selective CDK2 inhibitors, leveraging structure-based drug design principles to enhance therapeutic potential and specificity (Vulpetti et al., 2006).

Fluorescent Markers in Polymer Chemistry

Research has also explored the use of brominated compounds as fluorescent markers in the synthesis of polymers. This application is significant in materials science, where tracking and studying the behavior of polymers under various conditions is essential. A study on the synthesis and molecular structure of a new coumarin-based fluorescent ATRP initiator highlights the potential of brominated compounds in advancing polymer chemistry (Kulai & Mallet-Ladeira, 2016).

Metabolite Analysis

Brominated butanamides have been studied for their metabolites, which are important in pharmacology and toxicology. Understanding the metabolism of such compounds can provide insights into their pharmacokinetics, safety, and mechanism of action. Research detailing the isolation and structural proof of bromine-containing metabolites from human urine exemplifies this application (Sticht & Käferstein, 1976).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is another area where related brominated butanamides are utilized. These compounds are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities. Studies on the synthesis and characterization of chalcone derivatives and other heterocyclic structures demonstrate the versatility of brominated butanamides in synthetic organic chemistry (Budak & Ceylan, 2009).

Chemoselective Synthesis

Research into chemoselective synthesis processes often involves brominated butanamides, where their reactivity can be directed towards specific chemical transformations. This is crucial for the efficient and selective production of complex molecules. A study on odorless thioacetalization reagents showcases the potential of brominated compounds in facilitating selective synthetic pathways (Liu et al., 2004).

Propriétés

IUPAC Name |

2-bromo-N-(thiophen-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURYBZRJIPCWEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(thien-2-ylmethyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)